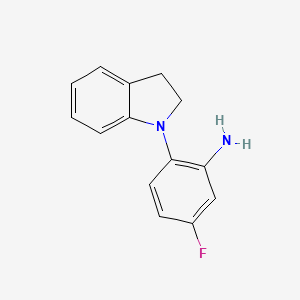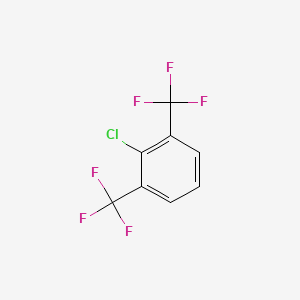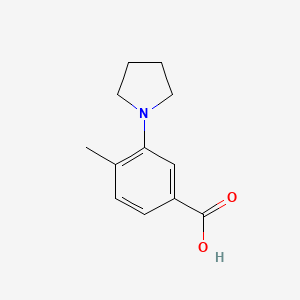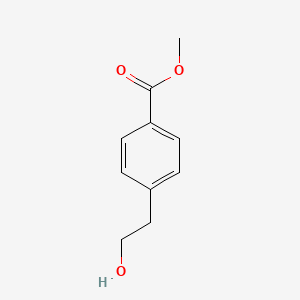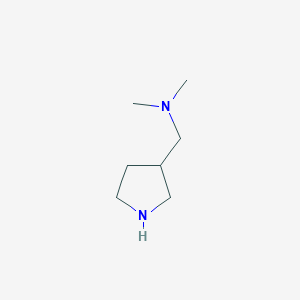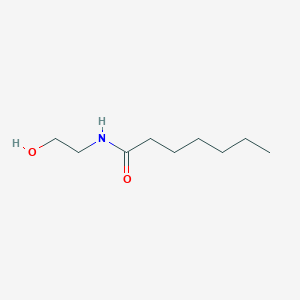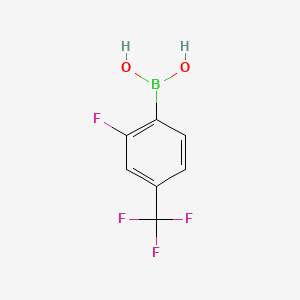
Ácido 2-fluoro-4-(trifluorometil)fenilborónico
Descripción general
Descripción
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BF4O2 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring with a boronic acid group, a fluorine atom, and a trifluoromethyl group attached to it . The exact structure can be represented by the SMILES string OB(O)c1ccc(cc1F)C(F)(F)F .Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is known to participate in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It is also used in the synthesis of various biologically active molecules .Physical and Chemical Properties Analysis
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is a solid compound with the molecular weight of 207.92 . Its exact physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Síntesis Orgánica: Reacciones de Acoplamiento Cruzado
Ácido 2-fluoro-4-(trifluorometil)fenilborónico: es ampliamente utilizado en la síntesis orgánica, particularmente en reacciones de acoplamiento cruzado como el acoplamiento de Suzuki-Miyaura . Esta reacción es fundamental para la formación de enlaces carbono-carbono, lo que permite la construcción de moléculas orgánicas complejas. El ácido borónico actúa como un socio de acoplamiento para varios sustratos de haluro, contribuyendo a la síntesis de productos farmacéuticos, agroquímicos y materiales orgánicos.
Descubrimiento de Fármacos: Desarrollo de Inhibidores
En el campo del descubrimiento de fármacos, este compuesto sirve como un intermedio clave en el desarrollo de inhibidores enzimáticos . Su motivo estructural único, que incorpora átomos de flúor y boro, es beneficioso para unirse a los sitios activos de las enzimas, lo que podría conducir al descubrimiento de nuevos agentes terapéuticos.
Ciencia de Materiales: Compuestos Fluorados
El grupo trifluorometilo en This compound es de particular interés en la ciencia de materiales. Los compuestos fluorados exhiben propiedades únicas como una mayor estabilidad térmica y resistencia química, lo que los hace adecuados para aplicaciones de materiales avanzados .
Química Agrícola: Síntesis de Plaguicidas
Este derivado de ácido borónico también se utiliza en la síntesis de pesticidas. Su capacidad para sufrir transformaciones fáciles en varios grupos funcionales lo convierte en un bloque de construcción versátil para crear compuestos que pueden actuar como herbicidas, fungicidas o insecticidas .
Química Analítica: Químicosensores
La parte de ácido borónico puede interactuar con dioles y otros grupos funcionales, lo que se explota en el diseño de químicosensores. Estos sensores pueden detectar azúcares u otras moléculas biológicas, y This compound puede ser un componente de estos sensores, ayudando en la detección y medición de analitos .
Catálisis: Síntesis de Ligandos
En la catálisis, This compound se puede utilizar para sintetizar ligandos para catalizadores de metales de transición. Estos ligandos pueden modular la reactividad y la selectividad de los catalizadores, lo cual es crucial para varios procesos catalíticos, incluida la hidrogenación, la oxidación y la polimerización .
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence the synthesis of biologically active molecules .
Result of Action
Given its use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various biologically active compounds .
Action Environment
It is known that boronic acids are generally stable under normal conditions but can react with strong oxidizing agents .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-4-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound can interact with enzymes that have active sites containing serine, threonine, or tyrosine residues, forming reversible covalent bonds with these amino acids. This interaction can inhibit the enzyme’s activity, making 2-Fluoro-4-(trifluoromethyl)phenylboronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can bind to proteins with boronic acid-binding domains, affecting their function and stability .
Cellular Effects
2-Fluoro-4-(trifluoromethyl)phenylboronic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. By inhibiting these enzymes, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, particularly those containing serine, threonine, or tyrosine residues, through the formation of boronate esters. This interaction can inhibit enzyme activity by blocking substrate access to the active site or by inducing conformational changes in the enzyme. Additionally, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can interact with proteins containing boronic acid-binding domains, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol. The degradation of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can affect its long-term effects on cellular function, as the hydrolysis products may have different biochemical properties and activities .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid in animal models can vary with different dosages. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular signaling pathways, and alterations in gene expression. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity .
Metabolic Pathways
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, particularly those related to boron metabolism. This compound can interact with enzymes and cofactors involved in boron transport and utilization, affecting the levels of boron-containing metabolites. Additionally, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, potentially altering the balance of metabolites in the cell .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific boron transporters, which facilitate its entry into the cytoplasm. Once inside the cell, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can bind to proteins with boronic acid-binding domains, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting signals by cellular transport machinery. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid within the cell .
Propiedades
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSVKVWAURAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585932 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503309-11-3 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



